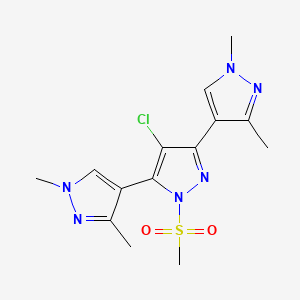![molecular formula C16H22N4O B10895282 1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10895282.png)
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA is a synthetic organic compound with a complex structure It is characterized by the presence of a urea group, a pyrazole ring, and methylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA typically involves the reaction of N-methyl-N’-(4-methylphenyl)urea with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA include other urea derivatives and pyrazole-containing compounds. Examples include:
- N-METHYL-N’-(4-METHYLPHENYL)UREA
- 1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL UREA
Uniqueness
What sets N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA apart from similar compounds is its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C16H22N4O |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C16H22N4O/c1-11-6-8-14(9-7-11)17-16(21)19(4)10-15-12(2)18-20(5)13(15)3/h6-9H,10H2,1-5H3,(H,17,21) |
Clé InChI |
SMJWZJQQBWSANU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=C(N(N=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-cyanophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10895203.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide](/img/structure/B10895210.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895216.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B10895229.png)

![2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895236.png)
![ethyl 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10895245.png)
![5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895247.png)
![1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea](/img/structure/B10895264.png)
![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895268.png)
![13-(difluoromethyl)-11-methyl-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895276.png)
![(2Z,5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10895284.png)
